![molecular formula C28H16N2 B8809405 Tetrabenzo[a,c,H,j]phenazine CAS No. 5162-32-3](/img/structure/B8809405.png)
Tetrabenzo[a,c,H,j]phenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabenzo[a,c,H,j]phenazine is a nitrogen-containing heterocyclic compound with the molecular formula C28H16N2 . It is known for its unique structure, which consists of fused aromatic rings, making it a significant compound in various scientific fields. This compound is used in the synthesis of dyes, pharmaceuticals, and as a research chemical .
Vorbereitungsmethoden
Tetrabenzo[a,c,H,j]phenazine can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, aniline derivatives can undergo intramolecular cyclization to form phenanthrazine . Another method includes the use of aryl-aryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions . Industrial production methods often involve the use of high temperatures and catalysts to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Tetrabenzo[a,c,H,j]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrazinequinone using oxidizing agents like chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrazine using hydrogen gas and a catalyst such as Raney nickel.
Substitution: This compound can undergo electrophilic substitution reactions, such as halogenation with bromine to form 9-bromophenanthrazine.
Ozonolysis: This reaction can lead to the formation of diphenylaldehyde.
Wissenschaftliche Forschungsanwendungen
Tetrabenzo[a,c,H,j]phenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and dyes.
Biology: This compound derivatives are used in the study of DNA-binding properties and as fluorescent probes.
Industry: This compound is used in the production of dyes, plastics, and other industrial chemicals.
Wirkmechanismus
Tetrabenzo[a,c,H,j]phenazine is structurally similar to other nitrogen-containing heterocycles such as phenanthridine and phenanthroline . phenanthrazine’s unique structure and reactivity make it distinct. For example, phenanthridine is used primarily as a DNA-binding dye, while phenanthroline is known for its metal-chelating properties . This compound’s versatility in various chemical reactions and applications sets it apart from these similar compounds .
Vergleich Mit ähnlichen Verbindungen
- Phenanthridine
- Phenanthroline
- Acridine
Eigenschaften
CAS-Nummer |
5162-32-3 |
---|---|
Molekularformel |
C28H16N2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2,17-diazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C28H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-25(21)29-27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)28(27)30-26/h1-16H |
InChI-Schlüssel |
MPCDPKFEJFKCLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C6=CC=CC=C6C7=CC=CC=C7C5=N4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.